2-Chloro-1-(2,5-dimethylphenyl)ethanone
Overview
Description
2-Chloro-1-(2,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO. It is a chlorinated ketone, characterized by the presence of a chloro group and a dimethylphenyl group attached to an ethanone backbone. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,5-dimethylphenyl)ethanone typically involves a Friedel-Crafts acylation reaction. This process includes the reaction of 2,5-dimethylbenzene (p-xylene) with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}8\text{H}{10} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{11}\text{ClO} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratios of reactants.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of 2-hydroxy-1-(2,5-dimethylphenyl)ethanone, 2-amino-1-(2,5-dimethylphenyl)ethanone, or 2-thio-1-(2,5-dimethylphenyl)ethanone.
Reduction: Formation of 2-chloro-1-(2,5-dimethylphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,5-dimethylphenyl)acetic acid.
Scientific Research Applications
2-Chloro-1-(2,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-dimethylphenyl)ethanone involves its interaction with specific molecular targets. The chloro group and the carbonyl group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 2-Chloro-1-(2,4-dimethylphenyl)ethanone
- 2-Chloro-1-(3,4-dimethylphenyl)ethanone
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
Comparison: 2-Chloro-1-(2,5-dimethylphenyl)ethanone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDITFWYVNXMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368264 | |
Record name | 2-chloro-1-(2,5-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50690-11-4 | |
Record name | 2-chloro-1-(2,5-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Chloro-1-(2,5-dimethylphenyl)ethanone in the synthesis of 2,5-dimethylphenylacetic acid?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of 2,5-dimethylphenylacetic acid. [, ] The process involves reacting p-xylene with chloroacetyl chloride to initially form this compound. This compound then undergoes further reactions and transformations, ultimately leading to the formation of the desired 2,5-dimethylphenylacetic acid.
Q2: Can you elaborate on the reaction of this compound with the compound of formula (II) as described in the research?
A2: The research papers mention that this compound reacts with a compound of formula (II). [, ] Unfortunately, the specific structure of the compound represented by formula (II) is not provided in the abstracts. To fully understand this reaction step, further details about the structure and nature of compound (II) are necessary. This information would shed light on the reaction mechanism and the resulting products (compounds of formula (III)).
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